Methyl 12-[3-ethoxy-4-(propanoyloxy)phenyl]-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate
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Overview
Description
Methyl 12-[3-ethoxy-4-(propanoyloxy)phenyl]-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[a]acridine core, which is known for its biological activity and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 12-[3-ethoxy-4-(propanoyloxy)phenyl]-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate typically involves a multi-step process. One common method includes the following steps:
Condensation Reaction: A three-component condensation of 2-naphthylamine, aromatic aldehydes, and methyl 2,2-dimethyl-4,6-dioxocyclohexanecarboxylate.
Esterification: The intermediate product undergoes esterification with propanoic acid to introduce the propanoyloxy group.
Ethoxylation: The final step involves the ethoxylation of the aromatic ring to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 12-[3-ethoxy-4-(propanoyloxy)phenyl]-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including anti-cancer and anti-inflammatory properties.
Medicine: Potential therapeutic agent due to its bioactive benzo[a]acridine core.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzo[a]acridine core can intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes or signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 12-aryl-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-10-carboxylate
- 3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid
Uniqueness
Methyl 12-[3-ethoxy-4-(propanoyloxy)phenyl]-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C32H33NO6 |
---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
methyl 12-(3-ethoxy-4-propanoyloxyphenyl)-9,9-dimethyl-11-oxo-7,8,10,12-tetrahydrobenzo[a]acridine-8-carboxylate |
InChI |
InChI=1S/C32H33NO6/c1-6-25(35)39-23-15-13-19(16-24(23)38-7-2)26-27-20-11-9-8-10-18(20)12-14-21(27)33-30-28(26)22(34)17-32(3,4)29(30)31(36)37-5/h8-16,26,29,33H,6-7,17H2,1-5H3 |
InChI Key |
LPZBWABDUVMDIF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=C(C=C(C=C1)C2C3=C(C(C(CC3=O)(C)C)C(=O)OC)NC4=C2C5=CC=CC=C5C=C4)OCC |
Origin of Product |
United States |
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